molecular formula C10H14N2O2 B14493203 N-(1-Hydroxy-3-phenylpropyl)urea CAS No. 64280-41-7

N-(1-Hydroxy-3-phenylpropyl)urea

Cat. No.: B14493203
CAS No.: 64280-41-7
M. Wt: 194.23 g/mol
InChI Key: HCURWNXRTMRGJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Hydroxy-3-phenylpropyl)urea is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a hydroxy group and a phenyl group attached to a propyl chain, which is further connected to a urea moiety. Urea derivatives are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Hydroxy-3-phenylpropyl)urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction of 1-hydroxy-3-phenylpropylamine with an isocyanate can yield the desired urea derivative . This reaction is typically carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar nucleophilic addition reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations . The use of catalysts and continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-Hydroxy-3-phenylpropyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the urea moiety can be reduced to form amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).

Major Products Formed

    Oxidation: Formation of N-(1-Oxo-3-phenylpropyl)urea.

    Reduction: Formation of N-(1-Hydroxy-3-phenylpropyl)amine.

    Substitution: Formation of substituted phenyl derivatives, depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Hydroxy-2-phenylethyl)urea
  • N-(1-Hydroxy-4-phenylbutyl)urea
  • N-(1-Hydroxy-3-phenylpropyl)thiourea

Uniqueness

N-(1-Hydroxy-3-phenylpropyl)urea is unique due to its specific structural features, such as the hydroxy group on the propyl chain and the phenyl group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds . For example, the presence of the hydroxy group enhances its solubility in water, making it more suitable for certain biological applications .

Properties

CAS No.

64280-41-7

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

(1-hydroxy-3-phenylpropyl)urea

InChI

InChI=1S/C10H14N2O2/c11-10(14)12-9(13)7-6-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H3,11,12,14)

InChI Key

HCURWNXRTMRGJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(NC(=O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.